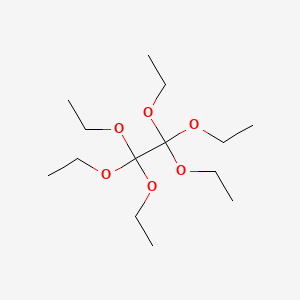
Hexaethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethoxyethane is an organic compound with the molecular formula C14H30O6 It is a type of ether, characterized by the presence of six ethoxy groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaethoxyethane can be synthesized through the reaction of ethyl alcohol with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The reaction can be represented as follows:
C2H5OH+HC(OCH2CH3)3→C2H5OC2H4OC2H5+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler ethers or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler ethers or alcohols.
Substitution: New ethers or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexaethoxyethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of hexaethoxyethane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Hexaethoxyethane can be compared with other similar compounds such as:
Diethoxyethane: A simpler ether with only two ethoxy groups.
Triethoxyethane: An intermediate compound with three ethoxy groups.
Tetraethoxyethane: A compound with four ethoxy groups.
Uniqueness: this compound is unique due to its six ethoxy groups, which provide it with distinct chemical properties and reactivity compared to other ethers. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65789-73-3 |
|---|---|
Molekularformel |
C14H30O6 |
Molekulargewicht |
294.38 g/mol |
IUPAC-Name |
1,1,1,2,2,2-hexaethoxyethane |
InChI |
InChI=1S/C14H30O6/c1-7-15-13(16-8-2,17-9-3)14(18-10-4,19-11-5)20-12-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
UVHGGILPAMVDJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
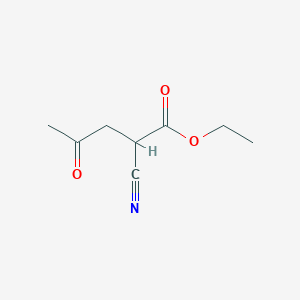


![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
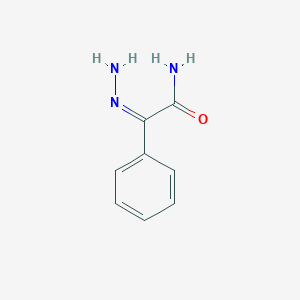

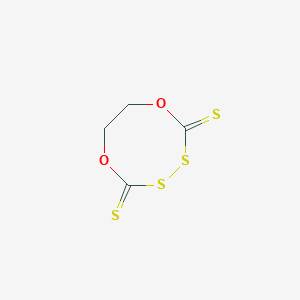

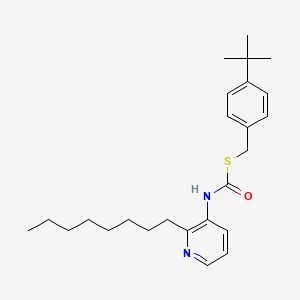

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

